Cyclobenzaprine b-D-glucuronide

Description

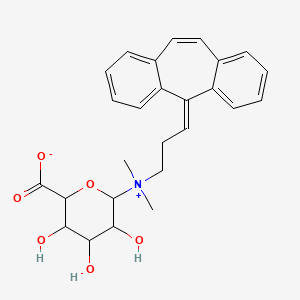

Cyclobenzaprine β-D-glucuronide is a phase II metabolite of cyclobenzaprine, a centrally acting muscle relaxant used to treat acute musculoskeletal pain. Formed via glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, this metabolite plays a critical role in the drug’s elimination. In humans, cyclobenzaprine undergoes extensive hepatic metabolism, with cyclobenzaprine β-D-glucuronide and 10,11-dihydroxynortriptyline identified as major metabolites . Unlike in rats, where phenolic derivatives dominate, glucuronidation is the primary metabolic pathway in humans, highlighting species-specific differences in drug processing .

Evidence from pharmacological catalogs indicates its application in studying coronavirus-related diseases, positioning it as a candidate for exploring antiviral therapies . Additionally, it serves as a reference standard for analyzing cyclobenzaprine’s metabolic pathways and pharmacokinetics.

Properties

Molecular Formula |

C26H29NO6 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3 |

InChI Key |

DJRZMHSVTCVTFB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Preparation Methods

In Vivo Formation (Biotransformation)

The primary natural preparation of this compound occurs via enzymatic metabolism in the body:

- Cyclobenzaprine undergoes phase II metabolism by UDP-glucuronosyltransferase enzymes.

- The glucuronic acid moiety is conjugated typically at hydroxyl or amine groups.

- This process increases the hydrophilicity of cyclobenzaprine, facilitating renal clearance.

This in vivo glucuronidation is the main source of this compound and is often studied in pharmacokinetic and toxicological research.

In Vitro Chemical Synthesis / Formulation

Direct chemical synthesis of this compound is less commonly reported due to the complexity of regioselective glucuronidation. However, some preparative methods for in vivo formulations and metabolite standards exist:

A formulation method for in vivo administration involves preparing stock solutions of this compound in DMSO, followed by dilution in PEG300 and Tween 80 to achieve solubility and stability for biological studies.

No detailed stepwise chemical synthesis of the glucuronide conjugate itself is widely published, likely due to the enzymatic specificity required for glucuronidation.

Synthesis of Parent Compound Cyclobenzaprine

Since this compound is a metabolite, the synthesis of cyclobenzaprine itself is a prerequisite for metabolite preparation or study. The preparation of cyclobenzaprine hydrochloride is well documented and involves:

- Starting from 5H-dibenzo[a,d]cycloheptatriene-5-ketone.

- Preparation of a Wittig reagent via reaction of 3-dibromopropane with triethoxyphosphorus and dimethylamine under nitrogen protection.

- Electrochemical reduction using platinum electrodes at a controlled potential.

- Reflux reaction with the ketone to form cyclobenzaprine.

- Recrystallization from dehydrated alcohol to obtain pure cyclobenzaprine.

- Conversion to cyclobenzaprine hydrochloride by reaction with dry hydrogen chloride to pH 3, followed by filtration and recrystallization.

This process yields cyclobenzaprine hydrochloride with high purity (~99.8%) and good yield (~80.6% for cyclobenzaprine, 85% for hydrochloride salt).

Data Table: Summary of Cyclobenzaprine Hydrochloride Preparation (Precursor to Glucuronide)

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Wittig reagent preparation | 3-dibromopropane, triethoxyphosphorus, dimethylamine, nitrogen protection, reflux, filtration, drying | Wittig reagent obtained | Electrochemical conditions with Pt electrodes |

| Cyclobenzaprine synthesis | Wittig reagent, dry benzene, platinum electrodes, reflux, filtration, drying, recrystallization | Crude cyclobenzaprine, 80.6% yield | Controlled potential 0.85 ± 0.2 V |

| Cyclobenzaprine hydrochloride | Cyclobenzaprine, dehydrated alcohol, dry HCl to pH 3, filtration, recrystallization | Pure cyclobenzaprine hydrochloride, 85% yield | Purity 99.8% |

Analytical and Research Findings

- This compound is primarily studied as a metabolite in pharmacokinetic and toxicological contexts.

- Analytical methods for detection include mass spectrometry and chromatography, often requiring authentic standards prepared via enzymatic or chemical synthesis.

- The glucuronide conjugate’s preparation for research purposes typically involves enzymatic glucuronidation using microsomal preparations or synthetic chemistry mimicking enzymatic steps, though detailed synthetic protocols are scarce in public literature.

- Formulation for in vivo studies involves solubilizing the glucuronide metabolite in DMSO and PEG300 with surfactants like Tween 80 to ensure bioavailability.

Chemical Reactions Analysis

Types of Reactions: Cyclobenzaprine b-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to regenerate the parent compound, Cyclobenzaprine. This reaction is catalyzed by β-glucuronidase enzymes .

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzymes, physiological pH, and temperature conditions.

Oxidation and Reduction: While Cyclobenzaprine itself can undergo oxidation and reduction reactions, the glucuronidated form is more stable and less reactive under typical conditions.

Major Products Formed:

Hydrolysis: Cyclobenzaprine and glucuronic acid.

Scientific Research Applications

Cyclobenzaprine b-D-glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobenzaprine b-D-glucuronide involves its role as a metabolite of Cyclobenzaprine. Cyclobenzaprine itself acts as a centrally acting skeletal muscle relaxant by inhibiting the reuptake of norepinephrine and serotonin, leading to reduced muscle hyperactivity. The glucuronidated form, this compound, is primarily involved in the detoxification and excretion of Cyclobenzaprine from the body .

Comparison with Similar Compounds

Species-Specific Metabolism

Cyclobenzaprine β-D-glucuronide is a major human metabolite, whereas rodents primarily produce phenolic derivatives . This contrasts with buprenorphine glucuronide, which is consistently formed across species, underscoring the importance of interspecies metabolic variability in drug development.

Therapeutic Potential

While most glucuronides serve as detoxification products (e.g., benzoyl glucuronide ), cyclobenzaprine β-D-glucuronide is uniquely investigated for antiviral applications, particularly against coronaviruses . In contrast, ethyl-β-D-glucuronide is utilized diagnostically as a biomarker for alcohol intake , and buprenorphine glucuronide aids in managing opioid dependence .

Structural and Pharmacokinetic Variations

Cyclobenzaprine β-D-glucuronide’s high plasma protein binding enhances its systemic retention compared to smaller glucuronides like ethyl-β-D-glucuronide, which is rapidly excreted . Buprenorphine glucuronide’s larger molecular structure (C₃₅H₄₉NO₁₀) contributes to its prolonged half-life, critical for sustained opioid receptor modulation .

Q & A

Q. What are the primary metabolic pathways of Cyclobenzaprine β-D-glucuronide, and how can they be experimentally validated?

Cyclobenzaprine β-D-glucuronide is a phase II metabolite formed via glucuronidation of Cyclobenzaprine. To validate its metabolic pathways, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolite in biological matrices (e.g., plasma, urine). Isotopic labeling or recombinant UDP-glucuronosyltransferase (UGT) enzymes can confirm enzymatic specificity . Comparative studies with liver microsomes or hepatocytes are critical to map UGT isoforms responsible for its formation.

Q. What analytical methods are recommended for detecting Cyclobenzaprine β-D-glucuronide in complex biological samples?

LC-MS/MS is the gold standard due to its high sensitivity and specificity. For example:

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the metabolite.

- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid).

- Detection : Multiple reaction monitoring (MRM) transitions specific to the glucuronide conjugate (e.g., m/z 475 → 299 for Cyclobenzaprine β-D-glucuronide). Method validation should follow FDA/EMA guidelines for precision, accuracy, and matrix effects .

Q. How does Cyclobenzaprine β-D-glucuronide contribute to the study of coronavirus-related therapies?

Preliminary evidence suggests it may inhibit viral entry or modulate host inflammatory responses. Researchers should design in vitro assays using coronavirus pseudotyped particles or live virus models to test its antiviral activity. Concurrently, measure its impact on inflammatory markers (e.g., IL-6, TNF-α) in human airway epithelial cells to assess immunomodulatory effects .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of Cyclobenzaprine β-D-glucuronide be resolved?

Discrepancies may arise from differences in experimental models or metabolite stability. To address this:

- Stability Studies : Assess the metabolite’s half-life in physiological buffers (pH 7.4, 37°C) and under storage conditions.

- Dose-Response Curves : Use physiologically relevant concentrations (nanomolar to micromolar) in in vitro systems.

- Orthogonal Assays : Combine LC-MS/MS quantification with functional assays (e.g., leukocyte migration inhibition) to correlate pharmacokinetic and pharmacodynamic data .

Q. What experimental designs are optimal for studying the stereoselective glucuronidation of Cyclobenzaprine?

Stereochemistry impacts metabolite activity and clearance. Key steps include:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers.

- Enzyme Kinetics : Compare Km and Vmax values across UGT isoforms (e.g., UGT1A1, UGT2B7).

- Cross-Validation : Authenticate synthetic standards via nuclear magnetic resonance (NMR) and X-ray crystallography to avoid misassignment, as seen in bupropion glucuronide studies .

Q. How can researchers address the challenge of glucuronide instability during pharmacokinetic studies?

Glucuronides are prone to hydrolysis in biological matrices. Mitigation strategies include:

- Enzyme Inhibition : Add β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to samples immediately post-collection.

- Low-Temperature Processing : Store samples at -80°C and limit freeze-thaw cycles.

- Stability-Indicating Assays : Use LC-MS/MS to monitor degradation products (e.g., aglycone Cyclobenzaprine) .

Q. What role does Cyclobenzaprine β-D-glucuronide play in drug-drug interaction (DDI) studies?

As a UGT substrate, it may compete with co-administered drugs metabolized by the same isoforms. Design studies using:

- Cocktail Probes : Co-incubate with known UGT substrates (e.g., mycophenolic acid) in human hepatocytes.

- Transporter Assays : Evaluate interactions with efflux transporters (e.g., MRP2) using polarized cell lines (e.g., MDCKII-MRP2) .

Methodological Resources

- Quantitative Analysis : Refer to the Handbook of LC-MS Bioanalysis for protocol optimization .

- In Vitro Glucuronidation Assays : Use human liver microsomes with NADPH-regenerating systems and UGT-specific inhibitors .

- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.